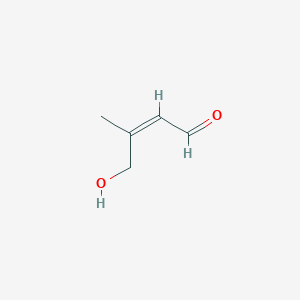

(2Z)-4-hydroxy-3-methylbut-2-enal

Description

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(Z)-4-hydroxy-3-methylbut-2-enal |

InChI |

InChI=1S/C5H8O2/c1-5(4-7)2-3-6/h2-3,7H,4H2,1H3/b5-2- |

InChI Key |

BSHDRMLUCYMQOP-DJWKRKHSSA-N |

SMILES |

CC(=CC=O)CO |

Isomeric SMILES |

C/C(=C/C=O)/CO |

Canonical SMILES |

CC(=CC=O)CO |

Origin of Product |

United States |

Preparation Methods

Eaton’s Reagent-Mediated Synthesis

Eaton’s reagent (a mixture of methanesulfonic acid and phosphorus pentoxide) has been employed to synthesize structurally related enals. For example, 3-methylbut-2-enoic acid reacts with phenolic derivatives under Eaton’s reagent at 70°C to form intermediates that can be further functionalized. While this method primarily yields esters, modifications could enable the production of (2Z)-4-hydroxy-3-methylbut-2-enal by selecting appropriate hydroxy-containing precursors.

Key Conditions :

The reaction proceeds via protonation of the carboxylic acid, followed by dehydration and electrophilic substitution. The Z-configuration may arise from steric hindrance during the elimination step.

Oxidation of Allylic Alcohols

Parikh–Doering Oxidation

The Parikh–Doering oxidation (DMSO, SO₃-pyridine complex) converts primary alcohols to aldehydes without over-oxidation. Applying this to 4-hydroxy-3-methylbut-2-en-1-ol would directly yield the target compound. A similar approach was used to synthesize 2-(4-(benzyloxy)phenyl)acetaldehyde from protected alcohols.

Procedure :

-

Protect the hydroxyl group (e.g., with benzyl or THP).

-

Oxidize the primary alcohol using Parikh–Doering conditions.

-

Deprotect under hydrogenolysis or acidic conditions.

Advantages :

Wittig Reaction Strategies

Stereoselective Aldehyde Synthesis

A Wittig reaction between a stabilized ylide and a γ-hydroxyaldehyde precursor could construct the Z-configured double bond. For example, using a ylide derived from 3-methylbut-2-enyl triphenylphosphonium bromide and a protected aldehyde:

Challenges :

-

Ensuring Z-selectivity requires non-stabilized ylides.

-

Hydroxyl protection is necessary to prevent side reactions.

Comparative Analysis of Methods

| Method | Yield | Stereocontrol | Scalability |

|---|---|---|---|

| Eaton’s Reagent | 32% | Moderate | Lab-scale |

| Parikh–Doering | 56% | High | Moderate |

| Enzymatic | N/A | High | Low |

| Wittig Reaction | ~40%* | High | Lab-scale |

*Theoretical estimate based on analogous reactions.

Q & A

Q. What synthetic methodologies are recommended for stereoselective synthesis of (2Z)-4-hydroxy-3-methylbut-2-enal, and how can competing isomerization be minimized?

- Methodological Answer: Stereochemical control during synthesis can be achieved using protecting groups for the hydroxyl moiety (e.g., silyl ethers) to prevent undesired tautomerization. Catalytic asymmetric methods, such as organocatalytic aldol reactions, may enhance Z-selectivity. Post-synthesis characterization via -NMR coupling constants and NOESY experiments is critical to confirm the (2Z)-configuration . Solvent choice (e.g., non-polar aprotic solvents) and low-temperature conditions (<0°C) can suppress thermal isomerization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: - and -NMR can identify the enal’s α,β-unsaturated carbonyl system (δ ~9.5–10.0 ppm for aldehyde protons) and hydroxyl group (δ ~1–5 ppm, depending on hydrogen bonding).

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (CHO; exact mass 112.0524) and fragmentation patterns.

- IR Spectroscopy: Peaks at ~1680 cm (C=O stretch) and ~3200–3600 cm (O-H stretch) validate functional groups.

- HPLC: Reverse-phase chromatography with UV detection (λ ~240–280 nm) monitors purity and stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood to prevent inhalation of vapors.

- Store under inert atmosphere (N or Ar) at –20°C to limit degradation.

- Emergency procedures: Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound (e.g., oxidation vs. cyclization pathways) be systematically resolved?

- Methodological Answer:

- Controlled Replication: Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variables.

- Computational Modeling: DFT calculations (e.g., Gaussian) can predict thermodynamic favorability of pathways. Compare activation energies for oxidation (e.g., via peracid) vs. electrocyclic ring-closing reactions .

- In Situ Monitoring: Use real-time techniques like FT-IR or Raman spectroscopy to track intermediate formation .

Q. What experimental strategies are used to investigate the biological activity of this compound, particularly its enzyme/receptor interactions?

- Methodological Answer:

- Enzyme Assays: Fluorescence-based assays (e.g., NADH depletion) quantify inhibition/activation of dehydrogenases.

- Docking Studies: Molecular docking (AutoDock Vina) predicts binding affinity to targets like ALDH2 or GPCRs.

- CRISPR-Cas9 Knockouts: Validate specificity by comparing wild-type vs. receptor-deficient cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.